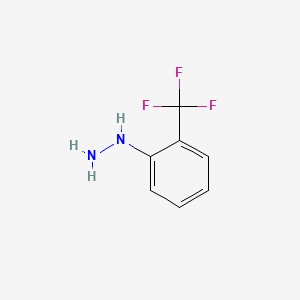

2-(Trifluoromethyl)phenylhydrazine

Description

Significance of Trifluoromethylation in Chemical and Biological Sciences

The introduction of a trifluoromethyl (-CF3) group, a process known as trifluoromethylation, is a widely employed strategy in medicinal and agricultural chemistry. wikipedia.orgacs.orgnih.gov This is because the -CF3 group can significantly enhance the properties of a molecule. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can improve a molecule's metabolic stability, lipophilicity, and bioavailability, which are crucial factors for the efficacy of drugs and agrochemicals. acs.orgnih.govmdpi.com Consequently, a vast number of pharmaceuticals and agrochemicals contain this important functional group. wikipedia.org The development of new and efficient methods for introducing the trifluoromethyl group remains an active area of academic research. wikipedia.orgacs.org

Overview of Hydrazine (B178648) Chemistry in Synthetic Methodologies

Hydrazine (N2H4) and its derivatives are a versatile class of compounds with a rich history in organic synthesis. slideshare.netwikipedia.org First characterized in 1875, phenylhydrazine (B124118) was instrumental in the early study of carbohydrates. wikipedia.org Hydrazines are widely used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. slideshare.netwikipedia.orgwho.int A key reaction involving hydrazines is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org The synthesis of substituted hydrazines is a significant area of research, with numerous methods developed to create a wide array of these valuable compounds. rsc.orgaston.ac.uk

Scope and Objectives of the Research Outline

This article will provide a focused examination of the chemical compound 2-(Trifluoromethyl)phenylhydrazine. The subsequent sections will delve into its synthesis, chemical properties, and its applications as an intermediate in the preparation of other compounds. The information presented is based on established scientific literature and aims to provide a comprehensive and scientifically accurate overview of this important molecule.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 365-34-4 | scbt.comthermofisher.com |

| Molecular Formula | C7H7F3N2 | scbt.comthermofisher.com |

| Molecular Weight | 176.14 g/mol | scbt.com |

| Appearance | White to yellow or cream to brown crystals or powder | thermofisher.com |

| Melting Point | 58.0-67.0 °C | thermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWQDLBFVSTSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334460 | |

| Record name | 2-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-34-4 | |

| Record name | [2-(Trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 2 Trifluoromethyl Phenylhydrazine

Classical Synthesis Approaches

The traditional methods for preparing 2-(Trifluoromethyl)phenylhydrazine fall into two main categories: the diazotization and subsequent reduction of trifluoromethylaniline derivatives and the nucleophilic substitution of hydrazine (B178648) on halogenated aromatic precursors.

Diazotization and Reduction of Trifluoromethylaniline Derivatives

A widely employed method for synthesizing phenylhydrazines involves the diazotization of an aniline (B41778) derivative, followed by a reduction step. google.comresearchgate.net This two-step process is a fundamental transformation in organic chemistry for converting aromatic amines into their corresponding hydrazine derivatives. organic-chemistry.org

The initial step in the diazotization process involves the formation of a reaction mixture containing the aniline precursor, in this case, a trifluoromethylaniline, with concentrated hydrochloric acid and water. google.com The acidic environment is crucial for the subsequent reaction with sodium nitrite (B80452) to form the diazonium salt. The concentration of the acid and the reaction temperature are key parameters that need to be controlled to ensure the stability of the resulting diazonium salt. acs.org

The diazotization reaction is executed by the controlled addition of a sodium nitrite solution to the acidic mixture of the trifluoromethylaniline derivative. google.com This reaction is highly exothermic and requires strict temperature control, typically maintained at low temperatures (0-5 °C), to prevent the decomposition of the unstable diazonium salt. google.comchemicalforums.com The diazonium salt is a critical intermediate that is then carried forward to the reduction step. organic-chemistry.org

The reduction of the intermediate diazonium salt to the corresponding phenylhydrazine (B124118) is a key transformation. Stannous chloride (SnCl₂) is a commonly used reducing agent for this purpose due to its effectiveness and selectivity. researchgate.netmdma.chstrategian.com The reaction is typically carried out in an acidic medium. The use of SnCl₂ offers a reliable method for obtaining the desired phenylhydrazine in good yields. researchgate.net Other reducing agents can also be employed, but SnCl₂ remains a prevalent choice in many synthetic protocols. researchgate.netacsgcipr.org

| Parameter | Condition | Reference |

| Starting Material | 2,6-dichloro-4-trifluoromethylphenylamine | researchgate.net |

| Diazotization Reagent | NaNO₂/HCl | researchgate.net |

| Reducing Reagent | SnCl₂ | researchgate.net |

| Result | Almost quantitative yield of phenylhydrazine | researchgate.net |

Hydrazine Substitution on Halogenated Aromatic Precursors

An alternative synthetic route to this compound involves the direct substitution of a halogen atom on an aromatic ring with a hydrazine moiety. This approach falls under the category of nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net

Reaction with Hydrazine Hydrate (B1144303) under Reflux Conditions

A common and direct method for synthesizing substituted phenylhydrazines involves the nucleophilic aromatic substitution of an activated aryl halide with hydrazine hydrate. This reaction is typically performed under reflux conditions to provide the necessary thermal energy to overcome the activation barrier of the substitution.

| Starting Material | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,4-trichlorobenzotrifluoride | Pyridine (B92270) | Reflux | 12 hours | 78% | prepchem.com |

| 5-bromo-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-trifluoromethylsulphonyl-pyrazole | Dioxane | 60°C | 4 hours | 72% | prepchem.com |

**2.2. Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating catalytic systems and greener processes to enhance efficiency, selectivity, and sustainability.

Metal catalysts play a crucial role in modern organic synthesis, offering alternative pathways that can be more efficient or selective than traditional methods. One advanced strategy involves a multi-step process where a trifluoromethyl-substituted benzaldehyde (B42025) is first condensed with hydrazine hydrate to form a hydrazone. This intermediate is then reduced to the final hydrazine product via catalytic hydrogenation. A notable example uses a Palladium on carbon (Pd/C) catalyst under a pressure of 50 psi to achieve this transformation. google.com

Another significant metal-mediated route is the reduction of a diazonium salt. In this method, the corresponding amine, 2-(trifluoromethyl)aniline (B126271), is first converted into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0°C). researchgate.net This highly reactive intermediate is then reduced to the hydrazine. While traditional reagents like sodium sulfite (B76179) can be used, metallic reducing agents such as Tin(II) chloride (SnCl₂) are also effective, providing the target hydrazine in high yield (83%). researchgate.net Furthermore, copper catalysts have been shown to be influential in directing the regioselectivity of subsequent cyclocondensation reactions involving trifluoromethyl-pyrazoles, highlighting the importance of metals in the broader synthetic utility of these compounds. researchgate.net

| Method | Metal Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Reduction of a hydrazone intermediate | google.com |

| Diazonium Salt Reduction | Tin(II) chloride (SnCl₂) | Reduction of a diazonium salt to a hydrazine | researchgate.net |

| Cyclocondensation Control | Copper (Cu) catalyst | Influences regioselectivity in pyrazole (B372694) synthesis | researchgate.net |

| Double Cross-Coupling | Copper(II) oxide (CuO) nanoparticles | Catalyzes C-Se and C-N bond formation | scielo.br |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing trifluoromethylated compounds, these approaches focus on improving energy efficiency and avoiding toxic reagents. Microwave-assisted synthesis represents a significant green advancement, as it can dramatically reduce reaction times and energy consumption compared to conventional heating. scielo.br The use of nanoparticle catalysts, such as CuO nanoparticles, in these reactions further aligns with green principles by offering high catalytic activity and potentially easier recovery and reuse. scielo.br

Another advanced strategy that aligns with green chemistry is the development of transition-metal-free reactions. Photo-induced reactions, for instance, use light as a clean reagent to initiate chemical transformations, thereby avoiding the environmental and economic costs associated with heavy metal catalysts. nih.gov Additionally, the application of computational tools and machine learning, such as Bayesian Optimization, is an emerging frontier in green chemistry. escholarship.org This approach allows for the rapid in-silico screening of a vast number of reaction conditions (solvents, catalysts, stoichiometry) to identify optimal parameters, thus minimizing the number of physical experiments required and reducing chemical waste. escholarship.org

Optimization of Reaction Conditions

The yield, purity, and even the chemical structure of the final product are critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

The choice of solvent is a critical parameter that can profoundly influence the course of a chemical reaction. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates can affect reaction rates, equilibria, and even the regioselectivity of a reaction. researchgate.net In the synthesis of pyrazole derivatives from trifluoromethyl-α,β-ynones and hydrazines, the regioselectivity was found to be highly dependent on the polarity of the solvent. researchgate.net

A dramatic illustration of solvent control is seen in the cycloaddition reaction of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. When the reaction is conducted in N,N-dimethylacetamide (DMAc), bis(trifluoromethyl)pyrazolines are formed. rsc.org However, simply changing the solvent to 1,2-dichloroethane (B1671644) (DCE) completely alters the reaction pathway, leading to the formation of bis(trifluoromethyl)cyclopropanes instead. rsc.org In the synthesis of various substituted phenylhydrazines, solvents such as pyridine, prepchem.com methanol (B129727), tetrahydrofuran (B95107) (THF), google.com and dioxane prepchem.com have been employed, each chosen to suit the specific reaction requirements for temperature and solubility.

| Solvent | Reaction Context | Observed Impact | Reference |

|---|---|---|---|

| Pyridine | Reaction with hydrazine hydrate | High boiling point solvent for reflux conditions | prepchem.com |

| Methanol / THF | Reaction with hydrazine hydrate / Hydrogenation | Effective solvents for room temperature and catalytic reactions | google.com |

| Dioxane | Reaction with hydrazine hydrate | Used for reaction at moderate temperature (60°C) | prepchem.com |

| N,N-dimethylacetamide (DMAc) | Cycloaddition with CF₃CHN₂ | Directs reaction to form pyrazoline product | rsc.org |

| 1,2-dichloroethane (DCE) | Cycloaddition with CF₃CHN₂ | Directs reaction to form cyclopropane (B1198618) product | rsc.org |

Temperature is a fundamental parameter in controlling reaction kinetics. Many syntheses of phenylhydrazines require heating to proceed at a reasonable rate, with temperatures ranging from moderate (35-60°C) prepchem.comgoogle.com to full reflux. prepchem.com Conversely, other processes, such as the formation of diazonium salts, require strict cooling to low temperatures (e.g., 0°C) to prevent the decomposition of thermally sensitive intermediates. researchgate.net

Catalyst Screening and Efficiency Enhancement

One common route involves the diazotization of 2-(trifluoromethyl)aniline followed by a reduction step. Research into analogous syntheses offers valuable data on catalyst performance. For instance, in the preparation of (2,6-dichloro-4-trifluoromethyl)phenylhydrazine, stannous chloride (SnCl₂) in concentrated hydrochloric acid is an effective reducing agent. researchgate.net Comparative studies have shown that other reducing agents like sodium dithionite (B78146) (Na₂S₂O₃) or zinc (Zn) powder result in lower yields, highlighting the superiority of SnCl₂ for this particular transformation. researchgate.net

Another catalytic approach involves palladium on carbon (Pd/C) for the hydrogenation of an intermediate. In the synthesis of a related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, a Pd/C catalyst is used under a pressure of 50 psi in a methanol solvent to reduce a benzal hydrazine intermediate. google.com This method demonstrates the utility of catalytic hydrogenation for producing hydrazine derivatives.

Furthermore, process optimization strategies can significantly enhance efficiency. The development of continuous flow processes for phenylhydrazine salt synthesis allows for precise control over reaction parameters. google.com By managing temperature zones and matching them with material concentration, reactant ratios, and flow rates, issues such as solid blockage during hydrolysis and salting-out steps can be resolved, leading to improved purity and yield. google.com

Alternative catalytic systems have also been explored. For the synthesis of phenylhydrazine from aniline, hydrazonium salts (such as hydrazine sulfate (B86663) or hydrazine hydrochloride) have been employed as catalysts in reactions with butanone azine. google.com This method presents a different pathway that avoids the traditional diazo-reaction technique.

The following table summarizes various catalysts and reducing agents used in the synthesis of phenylhydrazines and their derivatives, providing a basis for catalyst screening for this compound production.

| Catalyst/Reducing Agent | Substrate/Intermediate | Reaction Type | Notes |

| Stannous Chloride (SnCl₂) | Diazotized 2,6-dichloro-4-trifluoromethylaniline | Reduction | Provided an 83% yield; superior to Zn or Na₂S₂O₃ for this specific synthesis. researchgate.net |

| Palladium on Carbon (Pd/C) | 2,4-bis(trifluoromethyl)benzal hydrazine | Hydrogenation | Used at 50 psi in methanol to achieve the final benzylhydrazine (B1204620) product. google.com |

| n-BuLi and 2,2,6,6-tetramethylpiperidine | 1,3-bis(trifluoromethyl)benzene | Formylation | Catalyzed the formation of the aldehyde intermediate prior to reaction with hydrazine. google.com |

| Hydrazonium Salt | Aniline and Butanone Azine | Transamination | Used as a recyclable catalyst in an alternative route to phenylhydrazine. google.com |

| Sodium Sulfite | Diazonium Salt Solution | Reduction | A common reducing agent in the classic synthesis of phenylhydrazine. orgsyn.org |

Monitoring Techniques (e.g., TLC)

Effective monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product quality. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose in the synthesis of phenylhydrazine and its derivatives.

In the synthesis of various hydrazones from phenylhydrazine and different aldehydes, TLC is the standard method for tracking the progress of the reaction. scirp.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system (e.g., 2:1 petroleum ether:ethyl acetate), the consumption of starting materials and the formation of the product can be visualized, typically under UV light. scirp.org

For more sensitive and quantitative analysis of phenylhydrazine, specialized TLC methods have been developed. One such method involves the derivatization of phenylhydrazine with fluorescamine. nih.gov The resulting fluorescent derivative can be separated on a TLC plate and detected with high sensitivity using a TLC-fluorescence scanner. nih.gov To further enhance detection, the plate can be treated with paraffin (B1166041) wax. This technique allows for the quantification of phenylhydrazine down to the picogram level (200 pg per spot), making it exceptionally suitable for industrial hygiene air monitoring and, by extension, for precise reaction monitoring where low concentrations are involved. nih.gov

The following table outlines the key aspects of using TLC for monitoring reactions involving phenylhydrazine.

| Technique | Application | Details | Detection Limit |

| Standard TLC | Reaction Progress Monitoring | Mobile Phase Example: 2:1 Petroleum Ether:Ethyl Acetate. Visualization under UV light. scirp.org | N/A (Qualitative) |

| Fluorescent Derivatization TLC | Quantitative Analysis | Derivatizing Agent: Fluorescamine. Detection: TLC-fluorescence scanner. Fluorescence enhancement with paraffin wax. nih.gov | 200 pg per spot nih.gov |

By implementing rigorous catalyst screening and employing precise monitoring techniques like TLC, the synthesis of this compound can be significantly optimized for greater efficiency, yield, and purity.

Reactivity Studies and Mechanistic Investigations of 2 Trifluoromethyl Phenylhydrazine

Hydrazone Formation and Derivatives

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. wikipedia.org They are typically formed by the reaction of a hydrazine (B178648) with an aldehyde or a ketone. wikipedia.org This reaction is a condensation reaction, where a molecule of water is eliminated. youtube.com

Condensation with Carbonyl Compounds (Aldehydes and Ketones)

2-(Trifluoromethyl)phenylhydrazine readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding 2-(trifluoromethyl)phenylhydrazones. wikipedia.orgyoutube.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. libretexts.org

The general reaction can be represented as follows:

Reaction Scheme: Condensation of this compound with an aldehyde or ketone.

This reaction is fundamental in preparing a variety of substituted hydrazones which can serve as stable intermediates for further synthetic transformations. researchgate.net These reactions are often catalyzed by a few drops of acid, such as acetic acid, and are typically carried out in a solvent like ethanol. nih.gov

Influence of Substituents on Hydrazone Formation

The nature and position of substituents on the phenylhydrazine (B124118) ring have a marked effect on the rate and equilibrium of hydrazone formation. The trifluoromethyl (CF₃) group at the ortho-position of the phenyl ring in this compound exerts a significant electronic and steric influence.

Electronic Effects : The CF₃ group is a strong electron-withdrawing group. This effect reduces the electron density on the phenyl ring and, by extension, on the hydrazine nitrogen atoms. This decrease in nucleophilicity of the hydrazine can slow down the initial attack on the carbonyl carbon.

Steric Effects : The presence of the bulky CF₃ group at the ortho-position can sterically hinder the approach of the hydrazine to the carbonyl compound, potentially slowing the reaction rate, especially with sterically hindered ketones. nih.gov

Conversely, the electron-withdrawing nature of the CF₃ group increases the acidity of the N-H protons, which can facilitate the dehydration step of the reaction mechanism. nih.gov

Kinetic Studies of Hydrazone Formation

Kinetic studies reveal that the formation of hydrazones is a pH-dependent process. The rate-limiting step at neutral pH is typically the dehydration of the carbinolamine intermediate. nih.gov The reaction is catalyzed by acid, which protonates the hydroxyl group of the intermediate, turning it into a better leaving group (water). nih.gov

Table 1: Expected Influence of the 2-Trifluoromethyl Group on Hydrazone Formation Kinetics

| Kinetic Parameter | Influence of 2-CF₃ Group | Rationale |

| Nucleophilic Attack | Decreased Rate | The electron-withdrawing CF₃ group reduces the nucleophilicity of the hydrazine nitrogen. |

| Dehydration Step (Rate-Limiting) | Increased Rate | The CF₃ group enhances the acidity of the protons involved, facilitating the elimination of water, especially under acid catalysis. nih.gov |

| Overall Reaction Rate | Variable | The overall rate is a balance between the slower initial attack and the potentially faster dehydration step. The net effect depends on the specific carbonyl substrate and reaction conditions. |

Intramolecular Cyclization Pathways to Dihydropyridazines

Trifluoromethylated hydrazones derived from this compound can serve as precursors for the synthesis of complex heterocyclic structures. One notable transformation is the intramolecular cyclization to form dihydropyridazine (B8628806) rings. For instance, trifluoromethylated homoallylic acylhydrazines can be converted into CF₃-substituted 1,6-dihydropyridazines through a cascade oxidation/cyclization process. nih.gov

Furthermore, asymmetric catalysis has been employed for the synthesis of trifluoromethylated dihydropyridazines, highlighting the utility of these hydrazone derivatives in constructing stereochemically rich heterocyclic systems. nih.gov

Cyclization Reactions in Heterocyclic Synthesis

This compound is a valuable building block in heterocyclic synthesis, particularly for creating fluorine-containing ring systems.

Pyrazole (B372694) Ring Formation

The most prominent application of phenylhydrazines in heterocyclic synthesis is the Knorr pyrazole synthesis and related reactions. This involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent to form a pyrazole ring. mdpi.com The reaction of this compound with various 1,3-diketones, acetylenic ketones, or α,β-unsaturated ketones provides a direct route to N-aryl pyrazoles bearing a 2-(trifluoromethyl)phenyl substituent. mdpi.comnih.govpharmaguideline.com

The reaction with a 1,3-diketone proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov For example, the reaction of an arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can lead to two different regioisomers, although specific conditions can favor the formation of one over the other. nih.gov

Table 2: Examples of Pyrazole Synthesis using Phenylhydrazine Derivatives

| Hydrazine Reactant | Dicarbonyl/Equivalent Reactant | Product Type | Yield | Reference |

| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | 1,3,4,5-Substituted Pyrazole | 63% | nih.govnih.gov |

| Phenylhydrazine | Acetylenic Ketones | 3-Trifluoromethylpyrazoles | 70% | nih.gov |

| Aryl Hydrazines | Trifluoromethylated Ynones | 3-CF₃-Pyrazoles | up to 99% | mdpi.com |

| Phenylhydrazine | α,β-Unsaturated Aldehydes/Ketones | Substituted Pyrazoles | - | pharmaguideline.com |

The incorporation of the 2-(trifluoromethyl)phenyl moiety into the pyrazole core is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity.

Synthesis of Benzimidazole (B57391) Derivatives

While the direct synthesis of the benzimidazole core from a hydrazine is not a standard transformation, this compound can be incorporated into benzimidazole-containing structures through several indirect routes. The conventional and most direct synthesis of 2-(trifluoromethyl)benzimidazoles involves the Phillips cyclocondensation of an o-phenylenediamine (B120857) with trifluoroacetic acid or its derivatives. rsc.orgresearchgate.netrsc.org

However, literature describes methods where phenylhydrazines are reacted with pre-formed benzimidazole scaffolds:

Reaction with 2-Chloromethyl Benzimidazole : One documented method involves the condensation of o-phenylenediamine with chloroacetic acid to produce 2-chloromethyl benzimidazole. This intermediate can then undergo nucleophilic substitution with various phenylhydrazines, where the hydrazine displaces the chloride to form a 2-((2-phenylhydrazinyl)methyl)-1H-benzimidazole derivative. researchgate.netijpsr.com

Formation of Benzimidazole Phenylhydrazones : Another approach involves the synthesis of benzimidazole-2-carbaldehyde, which is then condensed with a substituted phenylhydrazine (like the 2-trifluoromethyl derivative) to form a stable benzimidazole phenylhydrazone. nih.gov This creates a molecule containing both the benzimidazole and phenylhydrazone moieties linked by a -C=N-NH- bond.

These methods allow for the synthesis of complex molecules that feature both the benzimidazole and the this compound units. nih.govnih.gov

Other Heterocyclic Frameworks (e.g., Triazoles, Oxadiazoles)

This compound is a versatile precursor for other important N-heterocycles, notably triazoles and oxadiazoles.

Triazoles : The synthesis of 1,2,4-triazoles can be achieved from hydrazine derivatives. One modern approach involves a multi-component reaction between trifluoroacetimidoyl chlorides, hydrazine hydrate (B1144303), and a C1 source like benzene-1,3,5-triyl triformate. nih.gov In this pathway, this compound could react to form an intermediate that subsequently cyclizes. Another established method is the Pellizzari reaction, where an acylhydrazide is heated with an amide to form the triazole ring.

Oxadiazoles : The construction of 1,3,4-oxadiazoles commonly begins with the acylation of a hydrazine to form an N,N'-diacylhydrazine or a mono-acylhydrazide. mdpi.com Reacting this compound with an acyl chloride or carboxylic acid would yield the corresponding acylhydrazide. This intermediate can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring using various dehydrating agents or by reacting it with another carboxylic acid derivative under harsh conditions. acs.orgijpsm.com A common method involves reacting the acylhydrazide with carbon disulfide in an alkaline medium, which upon acidification yields a 1,3,4-oxadiazole-2-thiol. mdpi.comimpactfactor.org

Oxidation and Reduction Reactions

Oxidation : The oxidation of phenylhydrazines can lead to different products depending on the oxidant and reaction conditions. Mild oxidation can produce phenyldiazene (B1210812) (Ph-N=NH) intermediates. The oxidation process is often complex, potentially involving free radical mechanisms and the formation of phenylhydrazyl radicals and benzenediazonium (B1195382) ions. Phenylhydrazine derivatives are also used as reductants in certain chemical systems, such as in perovskite solar cell precursors, where they can reduce metal ions like Sn⁴⁺. rsc.org

Reduction : The N-N single bond in hydrazines can be cleaved via chemical reduction. A reported method for the reduction of phenylhydrazine derivatives to their corresponding anilines involves the use of a low-valent titanium reagent, prepared in situ from TiCl₄ and magnesium powder. researchgate.net This reaction proceeds smoothly under mild conditions and tolerates various functional groups, providing an efficient route to convert this compound into 2-(trifluoromethyl)aniline (B126271). Conversely, phenylhydrazines are often synthesized by the reduction of the corresponding diazonium salt, which is generated from an aniline (B41778). google.comnih.gov

Functional Group Transformations

The primary site for functional group transformations in this compound is the hydrazine moiety itself. The N-H groups are nucleophilic and can readily undergo reactions such as acylation and alkylation.

N-Acylation : This is a fundamental transformation where the hydrazine reacts with acylating agents like acyl chlorides or anhydrides. The reaction typically occurs readily at the terminal -NH₂ group to form stable acylhydrazides (or hydrazides). These products are often crystalline solids and serve as key intermediates in the synthesis of other heterocycles, most notably 1,3,4-oxadiazoles. arabjchem.org

N-Alkylation : The reaction with alkyl halides can lead to alkylation on one or both nitrogen atoms. The site of alkylation and the degree of substitution can be controlled by the reaction conditions and the nature of the alkylating agent.

These transformations expand the synthetic utility of this compound, allowing it to be used as a scaffold for building more complex molecular architectures.

Intermediate in Organic Reactions

While the specific term "Zinkeisen-Fehling Reaction" is not widely documented in contemporary chemical literature, the role of this compound as an intermediate is well-established in reactions characteristic of phenylhydrazines, particularly with carbonyl compounds. Phenylhydrazines are known to react with aldehydes and ketones, which are the substrates for the Fehling's test. Fehling's solution, an alkaline mixture containing a copper(II) tartrate complex, is a classical reagent used to detect reducing sugars and aldehydes. taylorandfrancis.comwikipedia.org Aldehydes are oxidized by the Cu²⁺ ions, which are reduced to copper(I) oxide, forming a characteristic red precipitate. quora.comchemguide.co.uk

The fundamental reaction of a phenylhydrazine with an aldehyde or ketone yields a phenylhydrazone. This initial condensation is the first step in the renowned Fischer indole (B1671886) synthesis, a major pathway for creating indole rings. wikipedia.orgalfa-chemistry.com

This compound serves as a vehicle for incorporating the entire 2-(trifluoromethyl)phenyl moiety into a larger molecular structure. Rather than directly adding a trifluoromethyl group to other aromatic rings, it acts as a foundational building block that already contains this critical functional group. The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to modulate the properties of a molecule. scilit.com

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds bearing a trifluoromethyl group. These heterocycles are core structures in many biologically active molecules. acs.org

Indoles: Through the Fischer indole synthesis, this compound reacts with various aldehydes and ketones under acidic conditions to produce trifluoromethyl-substituted indoles. wikipedia.orgnih.gov This reaction is a cornerstone of heterocyclic chemistry and is used to prepare a wide range of indole derivatives for pharmaceuticals and other applications. alfa-chemistry.comresearchgate.net

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for synthesizing pyrazole rings. nih.gov By using this compound, chemists can create N-aryl pyrazoles that contain the trifluoromethylphenyl group, a valuable scaffold in drug design. rsc.orgmdpi.com The synthesis of various trifluoromethylated pyrazoles, pyrazolines, and pyrazolidines from different hydrazine precursors highlights the versatility of this approach in creating fluorinated heterocycles. acs.orgnih.gov

Building Block for Drug Candidates

The unique properties conferred by the trifluoromethyl group make this compound a highly sought-after building block in drug discovery. chemimpex.com It provides a structural basis for designing and screening novel therapeutic agents. targetmol.com

The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. nih.gov This is a key strategy used by medicinal chemists to optimize lead compounds. dntb.gov.ua

Key Advantages of the Trifluoromethyl Group:

| Property | Effect |

| Lipophilicity | Increases the molecule's affinity for non-polar environments, which can improve its ability to cross cell membranes and the blood-brain barrier. nbinno.com |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450. This leads to a longer half-life in the body. nbinno.com |

| Binding Affinity | The high electronegativity of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions (e.g., hydrogen bonding, electrostatic interactions) with biological targets. nih.govnbinno.com |

| Bioavailability | Enhanced lipophilicity and metabolic stability often contribute to improved oral bioavailability of a drug. nih.gov |

These properties collectively can lead to drugs with enhanced potency, greater selectivity, and a more favorable therapeutic profile. nih.govmdpi.com

In drug design, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of related compounds. This compound is considered an important scaffold molecule that allows for linking, expansion, and modification to generate new drug candidates. targetmol.commdpi.com Its rigid aromatic structure and reactive hydrazine group provide a reliable foundation for constructing more complex molecules with desired therapeutic activities. eurekaselect.com The use of such "privileged scaffolds" is a common strategy to expedite the discovery of new bioactive compounds. mdpi.comeurekaselect.com

Precursor for Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable precursors in the agrochemical industry for the formulation of products like herbicides and fungicides. chemimpex.com The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and stability. nih.govnih.gov While the well-known insecticide Fipronil is synthesized from a related but different precursor, 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine, the general utility of trifluoromethylated phenylhydrazines in creating potent pesticides is well-established. nbinno.comnbinno.com The incorporation of trifluoromethyl pyrazole moieties, often derived from hydrazine precursors, is a key strategy in the development of novel fungicides. nih.govrhhz.net

Computational and Theoretical Studies of 2 Trifluoromethyl Phenylhydrazine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reactivity. For complex molecules like 2-(trifluoromethyl)phenylhydrazine and its derivatives, DFT calculations offer a balance between accuracy and computational cost, making it a valuable tool for theoretical analysis. nih.gov

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For derivatives of this compound, such as certain phenothiazines, DFT calculations are used to determine stable molecular geometries. nih.gov The electronic structure of these optimized geometries is then analyzed to understand the distribution of electrons within the molecule. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining the electronic and optical properties of the molecule. The distribution of electron density, as revealed by DFT, highlights the electronegative and electropositive regions of the molecule, which in turn dictates its chemical behavior. nih.gov

Thermochemical parameters provide quantitative measures of the energetic changes associated with chemical processes, offering insights into the reactivity and stability of molecules. For derivatives of this compound, DFT calculations have been employed to determine several key parameters. nih.gov

Bond Dissociation Enthalpy (BDE): BDE is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. It is a measure of bond strength.

Ionization Potential (IP): IP is the energy required to remove an electron from a gaseous atom or molecule.

Proton Dissociation Enthalpy (PDE): PDE is the enthalpy change associated with the deprotonation of a molecule in the gas phase.

Proton Affinity (PA): PA is the negative of the enthalpy change for the gas-phase reaction of a species with a proton.

Electron-Transfer Enthalpy (ETE): ETE is the enthalpy change that occurs when a molecule accepts an electron in the gas phase.

A theoretical study on 2-(trifluoromethyl)phenothiazine (B42385) derivatives, which share the trifluoromethylphenyl group, provides valuable data on these parameters, as shown in the table below. nih.gov These values are instrumental in assessing the antioxidant potential of these compounds. nih.gov

| Compound | BDE (kJ/mol) | IP (kJ/mol) | PDE (kJ/mol) | PA (kJ/mol) | ETE (kJ/mol) |

| 2-(trifluoromethyl)phenothiazine derivative 1 | 344.8 | 694.1 | 1435.1 | 933.0 | 1435.1 |

| 2-(trifluoromethyl)phenothiazine derivative 2 | 345.2 | 703.3 | 1439.3 | 933.0 | 1439.3 |

| 2-(trifluoromethyl)phenothiazine derivative 3 | 345.6 | 703.3 | 1440.6 | 933.0 | 1440.6 |

| 2-(trifluoromethyl)phenothiazine derivative 4 | 346.0 | 693.3 | 1436.0 | 933.0 | 1436.0 |

Table based on data for 2-(trifluoromethyl)phenothiazine derivatives from a theoretical study. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model of molecular electronic systems that defines atoms and the bonds between them based on the topology of the electron density. wikipedia.org QTAIM analysis allows for a detailed description of atomic and bond properties based on the molecular electron-density distributions. nih.gov

In the context of this compound derivatives, QTAIM can be used to characterize chemical bonds and non-covalent interactions. nih.gov The theory identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. nih.gov The properties at these BCPs, such as the electron density and its Laplacian, provide information about the nature and strength of the bond. For instance, QTAIM has been used to identify and characterize intramolecular hydrogen bonds in related heterocyclic systems. nih.gov The analysis involves calculating the gradient vector field of the electron density, where bond paths connect atomic nuclei. nih.gov

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulation studies on this compound were not found in the reviewed literature, this technique could provide valuable insights into its dynamic behavior. For example, MD simulations have been used to study the effects of solvent and state of charge on the structure of other complex organic molecules. nrel.gov If applied to this compound, MD simulations could elucidate its conformational flexibility, interactions with solvent molecules, and the dynamics of its hydrogen bonding network over time.

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by intermolecular interactions, which play a crucial role in determining the physical properties of a material. Crystal structure analysis provides a detailed picture of these interactions.

Hydrogen bonds are a critical type of intermolecular interaction that can significantly influence the structure and properties of a compound. In this compound, the hydrazine (B178648) moiety (-NHNH2) provides both hydrogen bond donors (the hydrogen atoms) and acceptors (the nitrogen atoms). nih.govnih.gov The trifluoromethyl group can also participate in weaker hydrogen bonding.

While a specific crystal structure analysis for this compound was not available, studies on related hydrazine derivatives reveal the formation of extensive hydrogen bonding networks. researchgate.net For example, in the crystal structure of a phenylhydrazine (B124118) carboxamide derivative, classical N-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net These dimers are further interconnected by weaker C-H···O and C-H···π interactions, creating a complex three-dimensional supramolecular architecture. researchgate.net It is highly probable that this compound would also exhibit a rich hydrogen bonding network in its solid state, involving N-H···N and potentially N-H···F interactions, which would dictate its crystal packing. The presence of the trifluoromethyl group could introduce additional, weaker C-H···F interactions, further stabilizing the crystal lattice.

Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| C⋯H/H⋯C | 29.2 |

| H⋯H | 28.6 |

| F⋯H/H⋯F | 25.6 |

| O⋯H/H⋯O | 5.7 |

| F⋯F | 4.6 |

| Data from the Hirshfeld surface analysis of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. nih.gov |

Similarly, an analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide, which contains both fluorine atoms and a phenylhydrazine-like moiety, showed that F⋯H/H⋯F contacts were the most significant, accounting for 41.1% of the surface interactions. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules. scienceopen.com For this compound, its reactivity is largely dictated by the interplay between the electron-donating hydrazine group and the electron-withdrawing trifluoromethyl group attached to the phenyl ring.

DFT calculations can be employed to determine various molecular properties that correlate with reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack. Conversely, a lower LUMO energy implies a greater ability to accept electrons, indicating reactivity towards nucleophiles. For a terpolymer containing a phenylhydrazine unit, the HOMO and LUMO energies were found to be -4.786 eV and -0.318 eV, respectively, with a low energy gap of 4.468 eV, indicating good reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the hydrazine moiety are expected to be electron-rich, making them susceptible to electrophilic attack and key sites for reactions like acylation or condensation.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution and increases the acidity of the N-H protons of the hydrazine group. This electronic effect is a key factor in predicting the selectivity of its reactions. For instance, in reactions with carbonyl compounds to form hydrazones, the nucleophilicity of the terminal nitrogen of the hydrazine is modulated by the electronic effects of the substituted phenyl ring. biolscigroup.us

In a study on 2-(trifluoromethyl)phenothiazine derivatives, DFT calculations were used to determine thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to predict the antioxidant activity by assessing the ease of hydrogen atom or electron donation. mdpi.comnih.gov Similar calculations for this compound would help in predicting its behavior in redox reactions.

Structure-Activity Relationship (SAR) Prediction in Medicinal Chemistry

The trifluoromethyl group is a highly valued substituent in medicinal chemistry as it can enhance properties like metabolic stability, lipophilicity, and binding affinity. cymitquimica.com The presence of this group in this compound makes it and its derivatives interesting candidates for drug discovery. Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com

While specific SAR studies on a series of this compound derivatives were not found in the provided search results, the principles of SAR can be applied to predict their potential biological activities. QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For derivatives of this compound, key descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges. These would reflect the influence of substituents on the electronic environment of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters. These are important for how the molecule fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the lipophilicity of the molecule and affects its ability to cross cell membranes.

A study on phenylhydrazine substituted tetronic acid derivatives used 3D-QSAR methods (CoMFA and CoMSIA) to build predictive models for their antifungal activity. nih.gov These models provided insights into how steric and electrostatic fields around the molecules influence their biological effect. A similar approach for derivatives of this compound could guide the synthesis of new compounds with optimized activity for a specific biological target. For example, by systematically modifying the substituents on the phenyl ring or the hydrazine moiety, one could develop a QSAR model to predict the impact of these changes on a desired therapeutic effect, such as anticancer or antimicrobial activity. biolscigroup.usphyschemres.org

Biological and Pharmacological Research of 2 Trifluoromethyl Phenylhydrazine Derivatives

Medicinal Chemistry Applications

Derivatives of 2-(trifluoromethyl)phenylhydrazine are prominent in medicinal chemistry due to their wide spectrum of biological activities. The unique properties of the trifluoromethyl group contribute to improved efficacy and bioavailability in many synthesized compounds.

The quest for novel anticancer agents has led to the synthesis and evaluation of numerous derivatives of this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through diverse mechanisms.

Thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have been identified as potential therapeutic agents for cancer. nih.gov A series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netbldpharm.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, showed potent cytotoxicity. nih.gov For instance, after a 72-hour incubation, a 50 µM concentration of this compound reduced the viability of melanotic and amelanotic melanoma cell lines to just 20%. nih.gov

Hydrazide-hydrazone derivatives incorporating a quinoline (B57606) moiety have also been explored for their anticancer potential. frontiersin.org These compounds were tested against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MCF-7 and MDA-MB-231) cell lines. frontiersin.org Notably, the neuroblastoma cell lines were more susceptible to these derivatives than the breast cancer lines. frontiersin.org

Furthermore, 1,2,3-triazole derivatives synthesized via click chemistry have shown promise as anticancer agents. researchgate.net When tested against breast adenocarcinoma (MCF-7, MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines, these compounds displayed IC50 values generally ranging from 15 to 50 µM. researchgate.net A phosphonate-containing 1,2,3-triazole derivative was particularly effective against the HT-1080 cell line. researchgate.net Studies have also shown that some hydrazine (B178648) derivatives can act as cancer-causing agents themselves. nih.gov

| Derivative Class | Cancer Cell Lines Tested | Key Findings |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375, C32 (melanoma); DU145 (prostate); MCF-7 (breast) | Compound 3b showed the strongest cytotoxic effect, reducing melanoma cell viability to 20% at 50 µM concentration. nih.gov |

| Quinoline Hydrazide-Hydrazones | SH-SY5Y, Kelly (neuroblastoma); MCF-7, MDA-MB-231 (breast) | Derivatives showed greater cytotoxicity against neuroblastoma cells compared to breast cancer cells. frontiersin.org |

| 1,4-Disubstituted 1,2,3-triazoles | MCF-7, MDA-MB-231 (breast); A-549 (lung); HT-1080 (fibrosarcoma) | A phosphonate (B1237965) derivative was most active against HT-1080 cells (IC50 = 15.13 µM). researchgate.net |

| Pyrazole (B372694)/chitosan Schiff bases | MCF-7 (breast) | Reduced derivatives showed cytotoxic activity. researchgate.net |

Derivatives of this compound have been extensively studied for their ability to combat bacterial and fungal pathogens, including drug-resistant strains.

Pyrazole derivatives containing an N-(trifluoromethyl)phenyl substituent have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In one study, a series of these compounds were synthesized and tested against nine Gram-positive strains. mdpi.com A derivative with bromo and trifluoromethyl substitutions was the most potent, inhibiting the growth of three out of five S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. mdpi.com However, these compounds showed no significant activity against Gram-negative bacteria. mdpi.com

Guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have also been evaluated. mdpi.com A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative demonstrated excellent potency against both S. aureus (MIC 0.5 µg/mL) and Escherichia coli (MIC 1 µg/mL). mdpi.com In another series, a 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone was highly active against S. aureus (MIC 1 µg/mL) but less so against E. coli. mdpi.com

Other studies have explored trifluoromethyl ketones, which exhibited antibacterial activity primarily against Gram-positive bacteria like Bacillus megaterium. nih.gov The activity of these ketones was found to be synergistic with promethazine, particularly against E. coli strains. nih.gov

| Derivative Class | Target Organism(s) | Activity (MIC) |

| N-(trifluoromethyl)phenyl pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Most potent compound (bromo/CF3 substituted) had an MIC of 0.78 µg/mL. mdpi.com |

| N-(trifluoromethyl)phenyl pyrazoles | Enterococcus faecium | Most potent compound (bromo/CF3 substituted) had an MIC of 0.78 µg/mL. mdpi.com |

| Benzyl (B1604629) guanidines | S. aureus, E. coli | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed MICs of 0.5 µg/mL and 1 µg/mL, respectively. mdpi.com |

| Aminoguanidine hydrazones | S. aureus | 3-(4-trifluoromethyl)-benzyloxy derivative showed an MIC of 1 µg/mL. mdpi.com |

| Phenylhydrazones | Salmonella typhi | Showed antibacterial activity. researchgate.net |

The search for new treatments for parasitic diseases has included the investigation of this compound derivatives, which have shown promising results against various protozoa and helminths.

A significant study focused on 2-(trifluoromethyl)benzimidazole (B189241) derivatives substituted at various positions. thermofisher.comnih.gov These compounds were tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. thermofisher.comnih.gov The results indicated that all the tested compounds were more active as antiprotozoal agents than the standard drugs Albendazole and Metronidazole. thermofisher.comnih.gov One specific derivative was found to be as active as Albendazole against T. spiralis. thermofisher.comnih.gov Benzimidazole (B57391) derivatives are known to possess a wide range of pharmacological properties, including anthelmintic activity. nih.gov

In other research, pyrimido[1,2-a]benzimidazole (B3050247) derivatives with fluorophenyl substituents were identified as potent antiparasitic agents. A derivative with a 3-fluorophenyl group was highly active against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. Another compound in the series showed selective activity against Toxoplasma gondii.

Additionally, 1,2,4-triazole (B32235) derivatives have been evaluated for their anthelmintic properties against Rhabditis sp. nematodes. Two compounds in this class demonstrated higher anthelmintic activity than albendazole, marking them as potential candidates for new anthelmintic drugs.

| Derivative Class | Target Parasite(s) | Key Findings |

| 2-(Trifluoromethyl)benzimidazoles | Giardia lamblia, Entamoeba histolytica | More active than Albendazole and Metronidazole. thermofisher.comnih.gov |

| 2-(Trifluoromethyl)benzimidazoles | Trichinella spiralis (helminth) | One compound was as active as Albendazole. thermofisher.comnih.gov |

| Pyrimido[1,2-a]benzimidazoles | Leishmania major, Toxoplasma gondii | A 3-fluorophenyl derivative showed nanomolar activity against L. major. Another was selective for T. gondii. |

| 1,2,4-Triazole derivatives | Rhabditis sp. (nematode) | Two compounds showed higher activity than the standard drug albendazole. |

Derivatives of this compound have been investigated as inhibitors of various enzymes that are therapeutic targets for a range of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both AChE and BuChE. thermofisher.com These compounds exhibited IC50 values ranging from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE. thermofisher.com The most potent AChE inhibitor from this series, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, was found to act via a mixed-type inhibition mechanism. researchgate.netthermofisher.com Similarly, salicylanilide (B1680751) analogues such as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have also shown dual inhibition of AChE and BuChE, with some derivatives demonstrating superior activity against AChE compared to the drug rivastigmine.

Monoamine Oxidase (MAO) Inhibition: A series of 1-substituted-2-phenylhydrazone derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B enzymes. mdpi.com Two compounds showed significant and selective inhibitory potency against hMAO-A, with the most active compound being 216-fold more active than the reference drug moclobemide. mdpi.com

Carbonic Anhydrase (CA) Inhibition: Aromatic and heterocyclic sulfonamides reacted with triflic anhydride (B1165640) yield derivatives with trifluoromethanesulfonamido groups. These compounds, along with their zinc(II) and copper(II) complexes, demonstrated good inhibitory activity against carbonic anhydrase isozymes CA I, CA II, and CA IV.

The antioxidant potential of this compound derivatives has been explored, primarily through theoretical and computational studies. These investigations aim to understand the capacity of these compounds to scavenge free radicals.

Quantum chemical calculations using DFT (Density Functional Theory) have been applied to study 2-(trifluoromethyl)phenothiazine (B42385) (TFMP) derivatives. These studies analyzed thermochemical parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to describe the process of hydrogen or proton release from hydroxyl groups in the molecular structure. The results from these computations help to theoretically determine the ability of these compounds to act as free radical scavengers. It is suggested that the metabolism of phenothiazines can lead to the formation of cation radicals, which may be responsible for pro-oxidant activities under certain conditions.

Research also suggests that compounds like 3-(Trifluoromethyl)phenylhydrazine hydrochloride may possess antioxidant properties by reducing oxidative stress through the scavenging of free radicals, which could have implications for neuroprotection and anti-inflammatory therapies. bldpharm.com Furthermore, the broader class of benzimidazole derivatives, which can be synthesized from phenylhydrazine (B124118) precursors, is known to include compounds with antioxidant activity. nih.gov

Interaction with Biomolecules and Cellular Pathways

Understanding how these derivatives interact with biological molecules and affect cellular pathways is crucial to elucidating their mechanisms of action.

Research into the anticancer activity of these derivatives has revealed several key interactions. For example, certain quinoline hydrazide derivatives have been shown to induce G1 cell cycle arrest and lead to the upregulation of the p27kip1 cell cycle regulatory protein. frontiersin.org Similarly, a phosphonate 1,2,3-triazole derivative was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis through a caspase-3 independent mechanism, which also involved an increase in mitochondrial membrane potential. researchgate.net Molecular docking studies for this compound suggested binding interactions with metalloproteinases MMP-2 and MMP-9. researchgate.net

In the context of antimicrobial activity, studies on trifluoromethyl ketones suggest that their mechanism involves targeting membrane transporters. This was supported by the observation of a significant synergistic effect with promethazine, especially in a proton pump deficient mutant of E. coli. nih.gov

Interestingly, while many anthelmintic drugs function by inhibiting tubulin polymerization, a study on the antiparasitic 2-(trifluoromethyl)benzimidazole derivatives found that none of the tested compounds inhibited rat brain tubulin polymerization. thermofisher.comnih.gov This indicates that their antiparasitic action proceeds through a different, as-yet-unidentified pathway, making them potentially valuable against parasites that have developed resistance to tubulin-binding agents. thermofisher.comnih.gov

Pharmacodynamics and Toxicology Profiles

A theoretical study on a series of 2-(trifluoromethyl)phenothiazine derivatives containing hydroxyl groups in their side chains has shed light on their antioxidant capabilities. The study utilized DFT (Density Functional Theory) and QTAIM (Quantum Theory of Atoms in Molecules) computations to assess the free-radical scavenging potential of these compounds. nih.govnih.gov The antioxidant activity was found to be highly dependent on the position of the hydroxyl groups in the side chain. Specifically, the –OH group designated as –OH(2) was identified as the primary active site for antioxidant activity. nih.gov The study ranked the theoretical antioxidant activity of three such derivatives based on the Homolytic Hydrogen Atom Transfer (HHAT) mechanism in the following order: MAE-TPR > ABu-TPR > HEE-FLU. nih.gov This ranking was consistent with experimental results measuring the level of reactive oxygen species (ROS) in cells, where MAE-TPR showed the most significant reduction in ROS levels. preprints.org

In the realm of antimicrobial activity, various derivatives have demonstrated significant potential. A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and evaluated for their antibacterial properties. nih.gov Several of these compounds were found to be potent inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov For instance, a trifluoromethyl-substituted derivative (compound 13 in the study) showed a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL against an MRSA strain. nih.gov Another study on benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives also revealed potent antibacterial activity. A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (compound 9m) exhibited strong potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com

Regarding their toxicological profiles, research into N-(trifluoromethyl)phenyl substituted pyrazole derivatives has provided promising results. These potent antibacterial compounds demonstrated low toxicity to cultured human embryonic kidney (HEK293) cells, with a selectivity factor of over 20 for bacterial cells. nih.gov This indicates a favorable therapeutic window, where the compounds are effective against bacteria at concentrations that are not harmful to human cells.

Table 1: Pharmacodynamic and Toxicological Data for Selected this compound Derivatives

| Derivative Class | Specific Compound/Derivative | Pharmacodynamic Activity | Key Findings | Toxicology Finding |

|---|---|---|---|---|

| 2-(Trifluoromethyl)phenothiazine | MAE-TPR | Antioxidant | Highest theoretical and experimental antioxidant activity in its series. nih.govpreprints.org | Not specified |

| N-(Trifluoromethyl)phenyl Pyrazole | Derivative with dichloro substitution (compound 18) | Antibacterial (Gram-positive) | One of the most potent in its series against MRSA. nih.gov | Low toxicity to HEK293 cells. nih.gov |

| Benzyl Guanidine | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | Antibacterial (Gram-positive and Gram-negative) | MIC of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli). mdpi.com | Not specified |

| Aminoguanidine Hydrazone | 3-(4-trifluoromethyl)-benzyloxy derivative (10d) | Antibacterial (Gram-positive) | MIC of 1 µg/mL against S. aureus. mdpi.com | Not specified |

Biofilm Inhibition Studies

Bacterial biofilms are a significant challenge in the treatment of infectious diseases due to their inherent resistance to antibiotics. Recent research has identified certain this compound derivatives as effective inhibitors of biofilm formation.

Specifically, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to not only inhibit the growth of antibiotic-resistant Gram-positive bacteria but also to prevent the formation of biofilms by MRSA and Enterococcus faecalis. nih.gov Furthermore, these compounds were capable of eradicating pre-existing biofilms, demonstrating a greater efficacy than the antibiotic vancomycin (B549263) in some cases. nih.gov For example, one of the most potent compounds, a dichloro-substituted aniline (B41778) derivative of the pyrazole series, was a highly effective eliminator of preformed S. aureus biofilms. nih.govresearchgate.net The ability of these compounds to inhibit biofilm formation at sub-MIC concentrations suggests a specific antibiofilm mechanism beyond simple bacterial growth inhibition. researchgate.net

Table 2: Biofilm Inhibition Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives

| Bacterial Strain | Activity | Key Findings |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm prevention and eradication | Several compounds were more effective than vancomycin at eradicating preformed biofilms. nih.gov |

| Enterococcus faecalis | Biofilm prevention and eradication | Potent compounds effectively inhibited and eliminated biofilms. nih.gov |

Future Research Directions and Emerging Applications

Novel Catalyst Development

The development of novel catalysts is an ongoing area of chemical research. While direct use of 2-(Trifluoromethyl)phenylhydrazine as a catalyst is not prominent, its derivatives, particularly those forming metal complexes, could be explored for catalytic applications.

Advanced Materials Science Applications

This compound is being explored for its potential in creating advanced materials, such as specialized polymers and coatings. chemimpex.com The inclusion of the trifluoromethyl group can enhance properties like durability and resistance to environmental degradation. chemimpex.com

Exploration in Diagnostic and Bioanalytical Fields

As a reagent, this compound can be used in various analytical techniques. chemimpex.com It can act as a derivatizing agent to aid in the detection and quantification of other chemical substances, which is vital for quality control in various manufacturing processes. chemimpex.comfishersci.fi

Sustainable Synthesis and Green Chemistry Innovations

There is a growing emphasis on developing more sustainable and environmentally friendly chemical processes. Research into "green" synthesis routes for this compound and its derivatives is an active area. This includes the use of greener solvents and flow chemistry techniques to improve safety and efficiency. nih.gov

In-depth Clinical and Pre-clinical Studies for Therapeutic Development

Given its role as a building block in medicinal chemistry, future research will likely involve more in-depth preclinical and clinical studies of new therapeutic agents derived from this compound. The aim will be to develop more effective and safer drugs for a range of diseases.

Q & A

Q. What are the standard methods for synthesizing and purifying 2-(Trifluoromethyl)phenylhydrazine?

Methodological Answer:

- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated phenylhydrazines can be prepared by reacting trifluoromethyl-substituted aryl halides with hydrazine under controlled conditions. Evidence from derivatization studies highlights the use of trifluoromethylphenylhydrazines in acetonitrile with catalytic trifluoroacetic acid (TFA) to optimize reaction rates and yields .

- Purification : Recrystallization from ethanol or methanol is commonly employed. Storage at 2–8°C under inert atmosphere prevents decomposition, as the compound is sensitive to oxidation and moisture .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

Q. What are the primary chemical reactions and applications of this compound in organic synthesis?

Methodological Answer:

- Hydrazone Formation : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are precursors for heterocycles like pyrazoles and indoles. For example, reactions with thiopyrones yield trifluoromethylated pyrazoles .

- Derivatization : Used to tag lipid peroxidation biomarkers (e.g., 4-hydroxynonenal) for analytical detection, leveraging the CF group for enhanced UV/fluorescence signals .

- Redox Chemistry : Participates in radical-mediated oxidation chains, generating superoxide (O) and hydrogen peroxide (HO) in metal-catalyzed reactions .

Advanced Questions

Q. What mechanistic insights exist for the oxidation reactions involving this compound?

Methodological Answer:

- Oxidation Pathways : The CF group stabilizes intermediates like benzenediazonium ions, accelerating autocatalytic oxidation. Superoxide radicals (O) propagate reaction chains, detectable via nitroblue tetrazolium reduction assays inhibited by superoxide dismutase .

- Enzyme Interactions : Inhibits monoamine oxidases (MAOs) by alkylating flavin adenine dinucleotide (FAD) at the N5 position. Oxygen consumption assays reveal stoichiometric O dependence, with phenylethylhydrazine derivatives showing higher reactivity than non-fluorinated analogs .

Q. How does the trifluoromethyl group influence the reactivity of phenylhydrazine derivatives in nucleophilic additions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing CF group increases electrophilicity at the hydrazine nitrogen, enhancing nucleophilic attack on carbonyls. Rate constants () for hydrazone formation with this compound are ~3.0 Ms, higher than meta- or para-substituted analogs .

- Steric Effects : The CF group directs regioselectivity in cyclization reactions. For instance, reactions with thiopyrones preferentially form 3-(1-phenylpyrazol-5-yl)indoles rather than ring-opened products .

Q. What strategies resolve contradictions in reaction outcomes when using this compound under varying experimental conditions?

Methodological Answer:

- Oxygen Control : Conflicting data on hemoglobin modification (e.g., N-phenylprotoporphyrin vs. σ-phenyliron complexes) arise from O levels. Anaerobic conditions favor direct heme alkylation, while aerobic conditions promote radical-mediated pathways .

- Temperature Modulation : At elevated temperatures, hydrazones cyclize to dihydropyridazines, but excess hydrazine leads to tetrahydropyridazine adducts. Kinetic studies (25–60°C) and quenching experiments isolate intermediates .

- pH Optimization : Acidic conditions (pH 4–5) suppress competing hydrolysis during derivatization, while neutral pH favors MAO inhibition via flavin adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.